Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane
Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane
This technical guide details the structural characteristics, synthetic pathways, and pharmaceutical utility of 1-Bromo-2-methyl-4,4,4-trifluorobutane (CAS: 203302-90-3).
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tactic for modulating lipophilicity (
Chemical Identity & Structural Analysis
This compound is a chiral, halogenated alkane characterized by a terminal trifluoromethyl group (
| Property | Data |
| IUPAC Name | 1-Bromo-2-methyl-4,4,4-trifluorobutane |
| Alternative Name | 4-Bromo-1,1,1-trifluoro-3-methylbutane |
| CAS Number | 203302-90-3 |
| Molecular Formula | |
| Molecular Weight | 205.02 g/mol |
| Physical State | Colorless Liquid |
| Chirality | C2 is a stereocenter (exists as R and S enantiomers) |
Structural Conformation & Electronic Effects
-
Inductive Effect: The strong electron-withdrawing nature of the
group ( ) exerts a significant inductive effect through the carbon chain. However, the presence of the C3 methylene spacer mitigates this effect at the C1 reaction center, preserving the nucleophilic displaceability of the bromide. -
Steric Bulk: The
group has a Van der Waals volume ( ) roughly equivalent to an isopropyl group, making this moiety a sterically demanding but metabolically robust hydrophobic anchor.
Validated Synthetic Pathways
The synthesis of 1-Bromo-2-methyl-4,4,4-trifluorobutane is most reliably achieved through a Reduction-Bromination sequence starting from the corresponding carboxylic acid or ester. This approach avoids the regioselectivity issues common in radical addition methods.
Pathway A: The Reduction-Bromination Protocol (Recommended)
This pathway ensures high regiocontrol and is scalable for kilogram-batch production.
Step 1: Precursor Synthesis
The starting material, 2-methyl-4,4,4-trifluorobutyric acid (CAS: 99783-23-0), is reduced to the alcohol.
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF complex ( ). -
Mechanism: Hydride transfer to the carbonyl carbon yields 2-methyl-4,4,4-trifluorobutanol (CAS: 107103-95-7).
-
Critical Control Point: The reaction must be kept anhydrous to prevent premature quenching of the hydride source.
Step 2: Nucleophilic Substitution (Bromination)
The alcohol is converted to the alkyl bromide via an
-
Reagents: Phosphorus Tribromide (
) or Carbon Tetrabromide/Triphenylphosphine ( , Appel Reaction). -
Advantage:
is preferred for atom economy, while Appel conditions are milder for acid-sensitive substrates. -
Outcome: Inversion of configuration occurs if the starting alcohol is enantiopure, although for the primary alcohol at C1, this is non-stereogenic; however, the C2 chiral center remains intact.
Visualization of Synthetic Workflow
Figure 1: Stepwise synthetic pathway from the carboxylic acid precursor to the target alkyl bromide.
Experimental Protocols
Note: These protocols are generalized from standard operating procedures for trifluorobutanol derivatives and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 2-Methyl-4,4,4-trifluorobutanol[1][2][3]
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Reduction: Charge flask with
(1.2 equiv) in anhydrous THF. Cool to 0°C. -
Addition: Dropwise add 2-methyl-4,4,4-trifluorobutyric acid (1.0 equiv) in THF over 30 minutes.
-
Reaction: Warm to room temperature (RT) and reflux for 4 hours. Monitor via TLC/GC.
-
Workup: Fieser workup (
, 15% , ). Filter precipitate, dry organic layer over , and concentrate. -
Purification: Distillation (bp approx. 120-125°C) yields the alcohol.
Protocol 2: Conversion to 1-Bromo-2-methyl-4,4,4-trifluorobutane[1]
-
Setup: Place the alcohol (1.0 equiv) in dry DCM in a round-bottom flask cooled to 0°C.
-
Bromination: Add
(0.4 equiv) dropwise. The stoichiometry is 1 mol converts 3 mol alcohol. -
Kinetics: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Quench: Slowly pour mixture into ice water to hydrolyze excess
. -
Extraction: Extract with DCM (
). Wash combined organics with saturated and brine. -
Isolation: Dry over
, concentrate, and purify via vacuum distillation.
Applications in Drug Discovery[4][5]
The 2-methyl-4,4,4-trifluorobutyl moiety is a high-value pharmacophore. Its utility stems from the "Fluorine Effect," which alters the physicochemical profile of a drug candidate without drastically changing its steric footprint compared to a non-fluorinated isopentyl group.
Key Mechanistic Advantages[6]
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation. Placing this group at the terminus of an alkyl chain blocks
-oxidation. -
Lipophilicity Modulation: The
group increases lipophilicity ( ), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Bioisosterism: It acts as a bioisostere for:
-
Isobutyl/Isopentyl groups (Leucine side chain).
-
Tert-butyl groups.
-
Application Workflow
Figure 2: Utilization of the bromide in medicinal chemistry workflows to generate metabolically stable drug candidates.
Safety & Handling
-
Hazards: Like most alkyl bromides, this compound is an alkylating agent . It is expected to be a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert gas (
or ). Protect from light to prevent homolytic cleavage of the C-Br bond (though less sensitive than iodides). -
Disposal: All halogenated waste must be segregated and disposed of via high-temperature incineration.
References
-
ChemicalBook. (n.d.). 1-Bromo-2-methyl-4,4,4-trifluorobutane Product Description & Properties. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromo-1,1,1-trifluoro-3-methylbutane (CAS 203302-90-3). Retrieved from
-
PubChem. (2025). 4-Bromo-1,1,1-trifluorobutane and Related Compounds. National Library of Medicine. Retrieved from
-
Apollo Scientific. (n.d.).[1] 2-Methyl-4,4,4-trifluorobutanol (Precursor Data). Retrieved from
-
GuideChem. (n.d.). 1-Bromo-4,4,4-trifluorobutane Safety and Handling. Retrieved from
